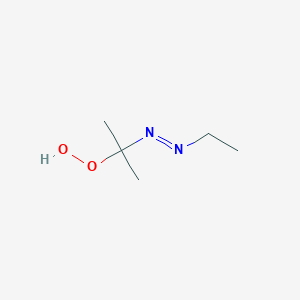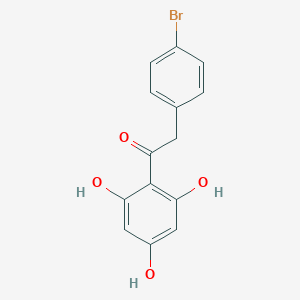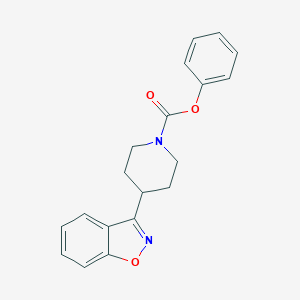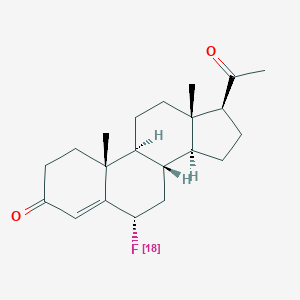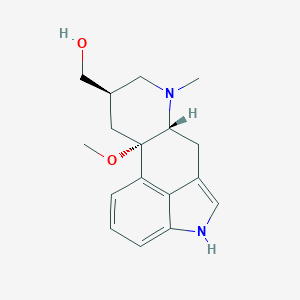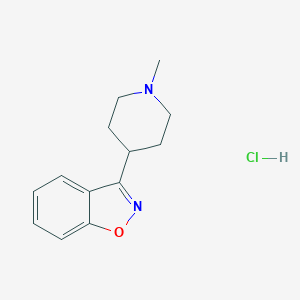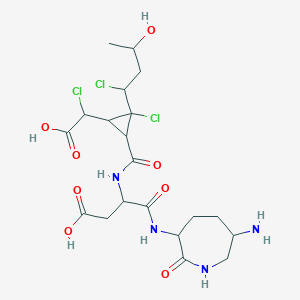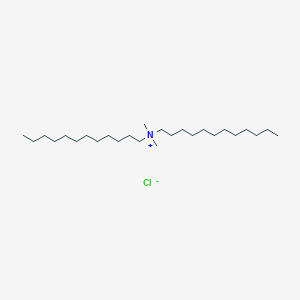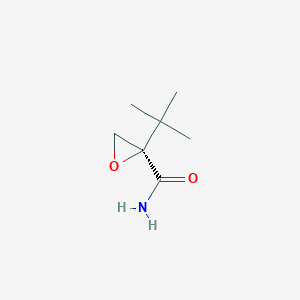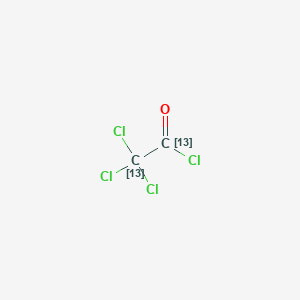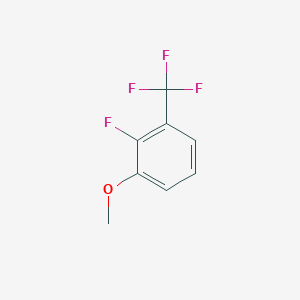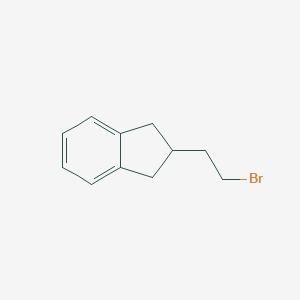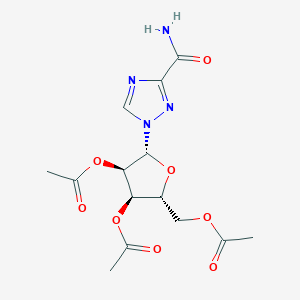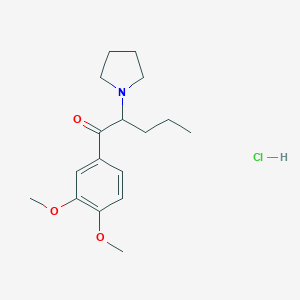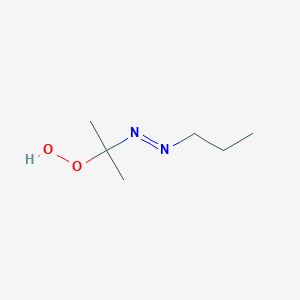
2-Propylazo-2-propyl hydroperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylazo-2-propyl hydroperoxide (PAP) is a chemical compound that is widely used in scientific research for its unique properties. PAP is a member of the azo-hydroperoxide family of compounds, which are known for their ability to undergo homolytic cleavage to form free radicals. This property makes PAP an important tool for studying the mechanisms of radical reactions in biological systems.
Mécanisme D'action
2-Propylazo-2-propyl hydroperoxide undergoes homolytic cleavage to form a tert-butoxyl radical and a 2-propylazobenzene radical. These radicals can then react with other molecules in the system, leading to the formation of new free radicals and the propagation of radical reactions. The resulting free radicals can cause oxidative damage to cellular components such as proteins, lipids, and DNA.
Effets Biochimiques Et Physiologiques
2-Propylazo-2-propyl hydroperoxide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Propylazo-2-propyl hydroperoxide can induce oxidative stress and damage to cellular components such as proteins and lipids. 2-Propylazo-2-propyl hydroperoxide has also been shown to activate redox signaling pathways, leading to changes in gene expression and cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Propylazo-2-propyl hydroperoxide in lab experiments is its ability to generate free radicals in a controlled manner. This allows researchers to study the effects of oxidative stress on biological systems without the need for exogenous sources of free radicals. However, 2-Propylazo-2-propyl hydroperoxide can also be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research involving 2-Propylazo-2-propyl hydroperoxide. One area of interest is the development of new methods for synthesizing 2-Propylazo-2-propyl hydroperoxide and related compounds. Another area of interest is the use of 2-Propylazo-2-propyl hydroperoxide in studies of redox signaling pathways and their role in disease processes such as cancer and neurodegenerative disorders. Additionally, the development of new methods for delivering 2-Propylazo-2-propyl hydroperoxide to specific cellular targets could have important implications for the treatment of these diseases.
Méthodes De Synthèse
2-Propylazo-2-propyl hydroperoxide can be synthesized in several ways, but the most common method involves the reaction of 2-propylazobenzene with tert-butyl hydroperoxide in the presence of a catalyst such as molybdenum hexacarbonyl. The reaction proceeds via a radical mechanism, and the resulting 2-Propylazo-2-propyl hydroperoxide can be purified by chromatography.
Applications De Recherche Scientifique
2-Propylazo-2-propyl hydroperoxide has a wide range of applications in scientific research, including studies of oxidative stress, free radical reactions, and redox signaling pathways. 2-Propylazo-2-propyl hydroperoxide is often used as a source of free radicals in experiments designed to investigate the effects of oxidative stress on biological systems. 2-Propylazo-2-propyl hydroperoxide has also been used to study the mechanisms of redox signaling pathways, which are important for regulating cellular processes such as apoptosis and inflammation.
Propriétés
Numéro CAS |
149127-58-2 |
|---|---|
Nom du produit |
2-Propylazo-2-propyl hydroperoxide |
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-hydroperoxypropan-2-yl(propyl)diazene |
InChI |
InChI=1S/C6H14N2O2/c1-4-5-7-8-6(2,3)10-9/h9H,4-5H2,1-3H3 |
Clé InChI |
POLDHOINNQNRQG-UHFFFAOYSA-N |
SMILES |
CCCN=NC(C)(C)OO |
SMILES canonique |
CCCN=NC(C)(C)OO |
Synonymes |
2-PROPYLAZO-2-PROPYLHYDROPEROXIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



